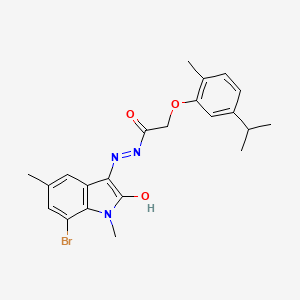![molecular formula C19H22BrN5O B6078102 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6078102.png)
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPP belongs to the pyrimidine class of compounds and has been studied extensively for its biological activity.
Wirkmechanismus
The mechanism of action of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is complex and involves multiple pathways. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. It has also been shown to modulate the activity of ion channels and receptors. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to activate the cAMP/PKA signaling pathway, which plays a crucial role in many physiological processes.
Biochemical and Physiological Effects:
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has also been shown to modulate the activity of various neurotransmitters and hormones, including dopamine, serotonin, and cortisol. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has several advantages for lab experiments. It has a high purity and yield, which makes it easy to work with. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is stable and can be stored for long periods without degradation. However, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has some limitations for lab experiments. It is expensive to synthesize, which can limit its use in large-scale experiments. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the optimization of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine for specific therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine and its potential side effects. Finally, more research is needed to explore the potential of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine as a therapeutic agent in various diseases.
Synthesemethoden
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine can be synthesized using a multi-step procedure that involves the reaction of 2-bromobenzoyl chloride with piperazine to form 4-(2-bromobenzoyl)-1-piperazine. This intermediate compound is then reacted with 1-pyrrolidinecarboxaldehyde to form the final product, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. The synthesis of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been optimized and can be achieved with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has shown promising results as an inhibitor of tumor growth and progression. It has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological disorder research, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O/c20-16-6-2-1-5-15(16)19(26)25-11-9-24(10-12-25)18-13-17(21-14-22-18)23-7-3-4-8-23/h1-2,5-6,13-14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCRQSZOXMTIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)
![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6078028.png)
![N-cyclohexyl-N'-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B6078034.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine dihydrobromide](/img/structure/B6078045.png)
![4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6078046.png)
![2-(2,5-difluorophenyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6078060.png)

![1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6078084.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6078097.png)
![N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6078098.png)
![3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6078100.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B6078110.png)
![6-(4-ethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6078125.png)
![N~3~,N~3~-diethyl-N~1~-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-beta-alaninamide](/img/structure/B6078139.png)